molecular formula C9H17N B074203 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine CAS No. 1124-69-2

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B074203
CAS No.: 1124-69-2
M. Wt: 139.24 g/mol
InChI Key: ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine is an organic compound belonging to the piperidine family. It is characterized by its unique structure, which includes four methyl groups attached to the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxone for oxidation, allylic chlorides for substitution, and aldehydes and alkynes for reductive amination. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and propargylamines, each with specific applications in various fields .

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. For instance, it is known to undergo oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive oxygen species . These reactive species can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings.

Properties

IUPAC Name

2,2,6,6-tetramethyl-1,3-dihydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150034
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-69-2
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine

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